Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol
Description
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a hydroxyl group and a p-tolyloxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Properties
CAS No. |
1520879-26-8; 1932535-42-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.258 |
IUPAC Name |
(1R,2R)-2-(4-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3/t11-,12-/m1/s1 |
InChI Key |
SAXJCPXPQBVTTD-VXGBXAGGSA-N |
SMILES |
CC1=CC=C(C=C1)OC2CCCC2O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and p-cresol.
Formation of Intermediate: Cyclopentanone undergoes a nucleophilic addition reaction with p-cresol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of different cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in research to understand the interaction of similar compounds with biological systems.
Industry
Fragrance Industry: Possible use as a fragrance ingredient due to its aromatic properties.
Material Science:
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the p-tolyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as in pharmaceuticals or biological studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(p-methoxyphenoxy)cyclopentan-1-ol: Similar structure with a methoxy group instead of a tolyloxy group.
(1R,2R)-2-(p-ethoxyphenoxy)cyclopentan-1-ol: Similar structure with an ethoxy group instead of a tolyloxy group.
Uniqueness
Rel-(1R,2R)-2-(p-tolyloxy)cyclopentan-1-ol is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
